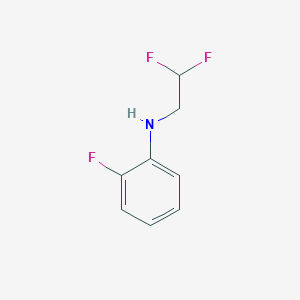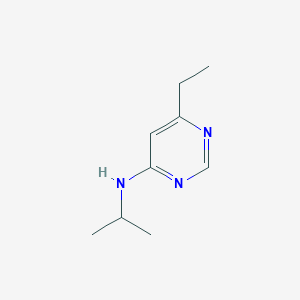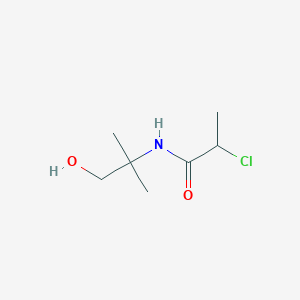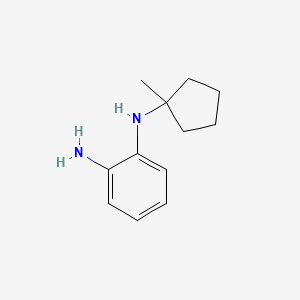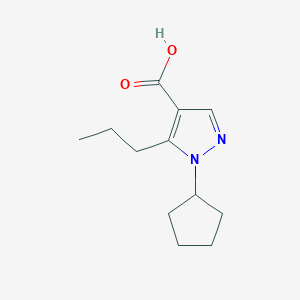![molecular formula C12H12N2O3 B1427642 Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate CAS No. 1183354-11-1](/img/structure/B1427642.png)
Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate
科学的研究の応用
Metabolism and Mechanism of Action
8-Aminoquinoline compounds, including derivatives similar to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," have been extensively studied for their antimalarial properties and metabolic processes. Strother et al. (1981) explored the metabolism of 8-aminoquinoline antimalarial agents, finding that they produce metabolites toxic to erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase. This study emphasizes the complex metabolic pathways and the potential toxicities of these compounds, without delving into drug use or dosages specifically (Strother et al., 1981).
Hemolytic Effects and Genetic Factors
The hemolytic effects of 8-aminoquinoline compounds, including potential derivatives of "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," on red blood cells have been a significant area of research. Beutler (1959) reviewed these effects, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency, shedding light on the genetic factors influencing the safety profile of these compounds (Beutler, 1959).
Antiprotozoal Drug Development
Tekwani and Walker (2006) discussed the potential of 8-aminoquinoline analogs, including those related to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," for developing antiprotozoal drugs. They highlighted efforts to create analogs with reduced toxicity and broader efficacy, aiming to improve treatment options for protozoal infections (Tekwani & Walker, 2006).
Therapeutic Index Improvement
Myint et al. (2011) reviewed strategies for improving the therapeutic index of 8-aminoquinolines by manipulating pharmacokinetic and metabolic factors. This approach could potentially dissociate the efficacy of these compounds from their toxicity, providing a more favorable therapeutic profile (Myint et al., 2011).
特性
IUPAC Name |
methyl 2-(5-aminoquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNAUIKTPPBIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C2C(=C(C=C1)N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



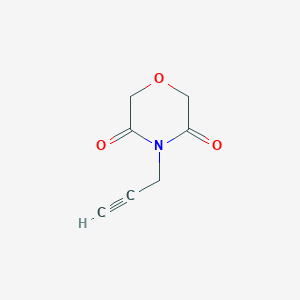
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)

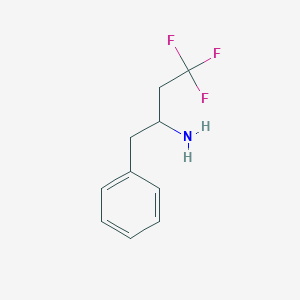
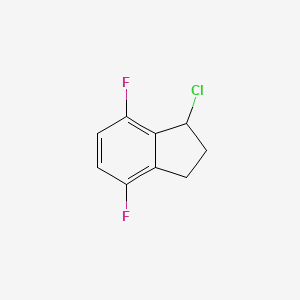
![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)

